molecular formula C10H7BrF4O2 B14054007 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14054007
M. Wt: 315.06 g/mol
InChI Key: LYQGKYCAGCKKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O2 It is a brominated ketone that features a trifluoromethoxy group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-fluoro-3-(trifluoromethoxy)acetophenone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The ketone group can be reduced to an alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as amines, ethers, or nitriles.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.06 g/mol

IUPAC Name

1-bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF4O2/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3

InChI Key

LYQGKYCAGCKKGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.